2-(Prop-2-ene-1-sulfonyl)propanoic acid

Description

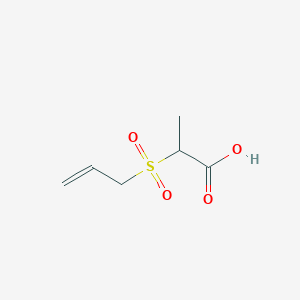

2-(Prop-2-ene-1-sulfonyl)propanoic acid is a sulfonyl-substituted propanoic acid derivative characterized by a carboxylic acid group at the first carbon and a propenylsulfonyl moiety (-SO₂-CH₂-CH=CH₂) at the second carbon of the propanoic acid backbone. This structure confers unique chemical properties, including moderate acidity from the carboxylic acid group and electrophilic reactivity from the sulfonyl group. The propenyl group may enhance reactivity in polymerization or cross-linking processes, while the sulfonyl-carboxylic acid combination could facilitate use as an intermediate in drug design .

Properties

IUPAC Name |

2-prop-2-enylsulfonylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4S/c1-3-4-11(9,10)5(2)6(7)8/h3,5H,1,4H2,2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUYUHRRXIYBUJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)S(=O)(=O)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(Prop-2-ene-1-sulfonyl)propanoic acid involves several synthetic routes and reaction conditions. One common method includes the reaction of prop-2-ene-1-sulfonyl chloride with propanoic acid under controlled conditions. Industrial production methods often involve the use of catalysts and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-(Prop-2-ene-1-sulfonyl)propanoic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The sulfonyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(Prop-2-ene-1-sulfonyl)propanoic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(Prop-2-ene-1-sulfonyl)propanoic acid exerts its effects involves its interaction with molecular targets and pathways. The sulfonyl group can form strong interactions with various enzymes and proteins, potentially inhibiting or modifying their activity. This interaction can lead to changes in cellular processes and pathways, making it a valuable tool in biochemical and pharmacological research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Sodium 2-methylprop-2-ene-1-sulphonate (CAS 1561-92-8)

- Structural Differences : Ionic sulfonate (-SO₃⁻Na⁺) vs. neutral sulfonyl (-SO₂-) and carboxylic acid groups in the target compound.

- Properties: The ionic nature of the sulfonate salt increases water solubility, making it suitable for aqueous-phase reactions. In contrast, the carboxylic acid group in 2-(Prop-2-ene-1-sulfonyl)propanoic acid may reduce solubility in polar solvents but enhance compatibility with organic matrices.

- Applications: Sodium 2-methylprop-2-ene-1-sulphonate is widely used as a monomer in polymer synthesis (e.g., hydrogels) and surfactants, whereas the target compound’s dual functional groups could enable cross-linking or catalysis .

Propanoic Acid, 2-Propenyl Ester (CAS 2408-20-0)

- Structural Differences : Ester (-COO-) vs. carboxylic acid (-COOH) and sulfonyl groups.

- Properties : The ester derivative exhibits lower acidity (pKa ~5–6) compared to the carboxylic acid (pKa ~2–3) and higher volatility due to reduced hydrogen bonding.

- Applications : Used in flavorings and fragrances due to its fruity odor. The target compound’s sulfonyl group may instead stabilize intermediates in pharmaceutical synthesis .

Sulfonamide Derivatives (e.g., 2-(Naphthalene-2-sulfonamido)-3-phenylpropanoic Acid)

- Structural Differences : Sulfonamide (-SO₂-NH-) vs. sulfonyl (-SO₂-) and aromatic naphthalene vs. aliphatic propenyl groups.

- The target compound’s propenyl group may offer greater conformational flexibility.

- Applications : Sulfonamides are common in antimicrobial and enzyme-inhibiting drugs. The target compound’s sulfonyl-carboxylic acid structure could mimic transition states in enzymatic reactions .

Propanoic Acid Impurities with Varied Substituents

- Examples: (2RS)-2-(4-Formylphenyl)-propanoic Acid (CAS 43153-07-7): Formyl group enhances electrophilicity.

- Comparison : These impurities highlight how substituents alter physicochemical properties. The sulfonyl group in the target compound may confer superior stability and reactivity compared to formyl or hydroxy substituents .

Data Table: Key Properties of this compound and Analogs

Research Findings and Implications

- Sulfonate Salts: Ionic derivatives like Sodium 2-methylprop-2-ene-1-sulphonate are pivotal in creating water-soluble polymers, whereas the target compound’s non-ionic structure may favor organic-phase reactions .

- Ester Reactivity : The hydrolytic instability of esters contrasts with the carboxylic acid’s stability, suggesting the target compound could serve as a robust intermediate in acidic environments .

Biological Activity

2-(Prop-2-ene-1-sulfonyl)propanoic acid is a compound of significant interest due to its unique structural features, including a sulfonyl group attached to a propanoic acid backbone and a prop-2-ene substituent. This structure endows it with distinct chemical properties and biological activities, making it a valuable subject for research in pharmacology and biochemistry.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the sulfonyl group enhances its reactivity, allowing it to interact with various biological molecules, including enzymes and proteins. This interaction can modify the activity of these biological targets, influencing cellular processes and pathways.

The biological activity of this compound is primarily attributed to its ability to form strong interactions with enzymes. The sulfonyl group can participate in hydrogen bonding and other non-covalent interactions, which may lead to the inhibition or modulation of enzymatic activities. Such interactions are pivotal for understanding its potential therapeutic applications.

Biological Activity Data

Research has indicated that this compound exhibits various biological activities, including:

- Enzyme Inhibition: Studies suggest that this compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like inflammation and cancer.

- Antitumor Activity: Preliminary investigations have shown that derivatives of this compound can exhibit moderate anticancer activity, with growth inhibition ranging from 1% to 23% in various tumor cell lines at concentrations around 10 μM .

- Anti-inflammatory Properties: The compound's structure suggests potential anti-inflammatory effects, aligning with findings from related compounds that demonstrate similar properties.

Comparative Analysis

To understand the uniqueness of this compound, a comparison with other sulfonic acids is presented below:

| Compound Name | Structure Characteristics | Notable Differences |

|---|---|---|

| Methanesulfonic Acid | Simple sulfonic acid structure | Lacks the propanoic backbone and propylene group |

| Ethanesulfonic Acid | Similar to methanesulfonic acid | Slightly more complex but lacks propylene functionality |

| Propane-1-sulfonic Acid | Similar backbone but lacks the propylene substituent | Does not exhibit the same reactivity due to structural differences |

The additional propylene group in this compound imparts distinct chemical properties compared to these other sulfonic acids, enhancing its reactivity and potential biological activity.

Case Studies

Several case studies have explored the biological effects of related compounds:

- In Vitro Studies: A study involving the synthesis and testing of related compounds demonstrated their ability to inhibit matrix metalloproteinases (MMPs), which are crucial in cancer metastasis . This suggests that similar mechanisms may be applicable to this compound.

- Toxicological Assessments: Toxicological evaluations indicate that while related compounds can exhibit mild irritation upon exposure, no significant mortality was observed at lower doses . Understanding these safety profiles is essential for further therapeutic development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.